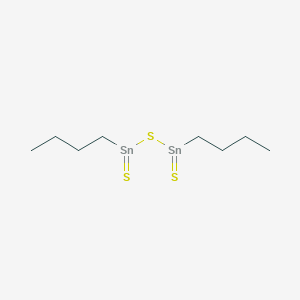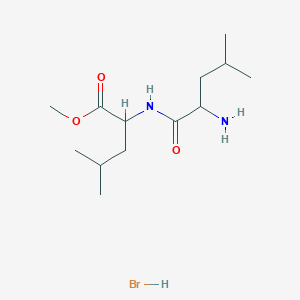
L-Leucine, L-leucyl-, methyl ester, monohydrobromide
Descripción general
Descripción
L-Leucine, L-leucyl-, methyl ester, monohydrobromide, also known as L-Leucyl-L-Leucine methyl ester (LLME), is a lysosomal condensation product . It has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells .
Synthesis Analysis
LLME is supplied as a crystalline solid . A stock solution may be made by dissolving the LLME in the solvent of choice .Molecular Structure Analysis
The molecular formula of L-Leucine, L-leucyl-, methyl ester, monohydrobromide is C7H15NO2 . Its molecular weight is 145.1995 .Chemical Reactions Analysis
Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes .Aplicaciones Científicas De Investigación
Induction of Protease-Dependent Cell Death (Apoptosis)
Leu-Leu-ome HBr can be used to induce protease-dependent cell death, also known as apoptosis, in immune cells . This includes mast cells, phagocytes, monocytes/macrophages, and natural killer cells .
Selective Toxicity for Natural Killer T Cells
This compound has been found to be toxic to natural killer T cells . This property can be useful in research studies investigating the function and behavior of these cells.
Use in Cytotoxic T Lymphocyte Studies
Leu-Leu-ome HBr has selective toxicity for cytotoxic T lymphocytes (CTL) without adverse effects on a variety of other lymphoid or nonlymphoid cell types . This makes it a valuable tool in studies focusing on CTLs.
Application in Macrophage Research
The compound has selective toxicity for macrophages (M phi) without adverse effects on a variety of other lymphoid or nonlymphoid cell types . This property is particularly useful in macrophage research.
Use in Antibody Production Suppression Studies
Leu-Leu-ome HBr has been used in studies investigating the suppression of antibody production from human peripheral blood lymphocytes .
Application in Graft-Versus-Leukemia Activity Studies
Leu-Leu-ome HBr-treated lymphocyte infusions have been used in studies investigating graft-versus-leukemia activity . The compound’s properties allow for the mediation of this activity with minimal graft-versus-host disease risk .
Mecanismo De Acción
Target of Action
Leu-Leu-ome HBr primarily targets immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . These cells play crucial roles in the immune response, with functions ranging from pathogen destruction to the regulation of inflammation.
Mode of Action
The compound interacts with its targets by inducing protease-dependent cell death, also known as apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Biochemical Pathways
Leu-Leu-ome HBr affects the apoptosis pathway within the targeted immune cells . It is condensed into a membranolytic polymer via the transpeptidase action of cathepsin C within lysosomes . This leads to the disruption of the lysosomal membrane, causing the release of lysosomal enzymes into the cytosol and ultimately leading to cell death.
Result of Action
The primary result of Leu-Leu-ome HBr’s action is the induction of apoptosis in targeted immune cells . This can lead to a decrease in the number of these cells, potentially affecting the body’s immune response.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBCIHWFATZOF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine, L-leucyl-, methyl ester, monohydrobromide | |
CAS RN |
16689-14-8 | |
| Record name | Methyl leucylleucinate hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL LEUCYLLEUCINATE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TF27RT8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



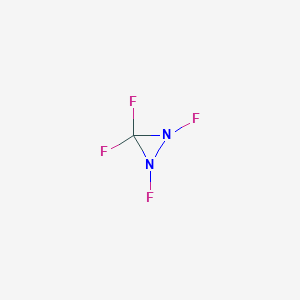
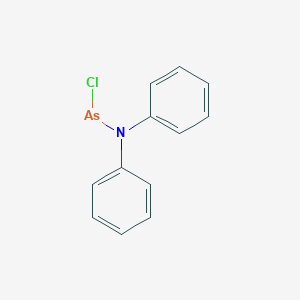
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

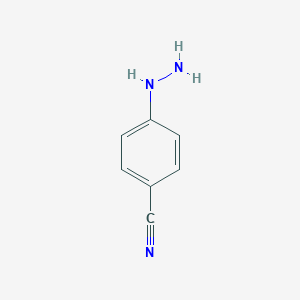
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
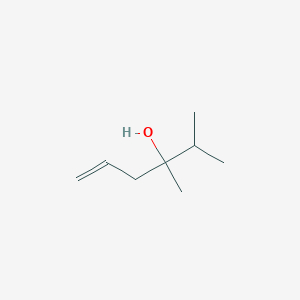
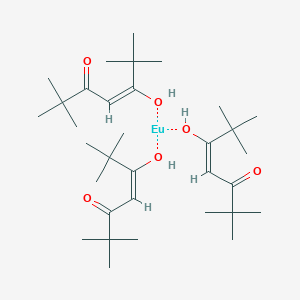
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)




